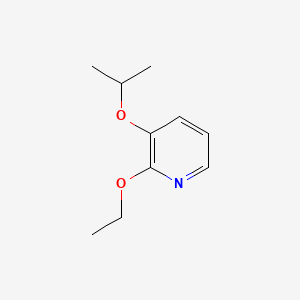![molecular formula C8H10BNO2 B581017 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0](/img/structure/B581017.png)
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
Übersicht
Beschreibung
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound with the CAS Number: 117098-93-8 . It has a molecular weight of 185.42 . The compound is recognized to possess potent pharmacological activities .
Synthesis Analysis
The synthesis of boron-based benzo[c][1,2]oxadiazoles and benzo[c][1,2]thiadiazoles involves two steps. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is represented by the linear formula C7H9BClNO2 . The InChI Code for this compound is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8 (10)7 (5)3-6;/h1-3,10H,4,9H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, a derivative of benzoxaboroles, has been explored for its unique synthesis protocols and chemical properties. Benzoxaboroles are recognized for their significant role in medicinal chemistry due to their biological activity and potential in clinical trials. The comprehensive review by Adamczyk-Woźniak et al. (2009) highlights the structure, synthesis methods, and wide applications of benzoxaboroles, including their function as building blocks in organic synthesis, protective groups, and molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds (Adamczyk-Woźniak et al., 2009).
Antioxidant Capacity
The unique properties of benzoxaboroles extend to their potential antioxidant capacities. The study by Ilyasov et al. (2020) on the ABTS/PP Decolorization Assay sheds light on the antioxidant capacity of benzoxaboroles among other compounds. It outlines the reaction pathways that underlie the assay of antioxidant capacity, suggesting that some benzoxaboroles can form coupling adducts with radical cations, which might contribute to their antioxidant properties (Ilyasov et al., 2020).
Synthetic Applications
Further exploring the synthetic versatility of benzoxaborole derivatives, Özil and Menteşe (2020) discuss the advantages of microwave-assisted synthesis for benzoxazole derivatives, a closely related chemical class. This method enhances diversity and efficiency in the synthesis process, showcasing the potential of using such innovative techniques for benzoxaboroles as well (Özil & Menteşe, 2020).
Pharmacological Applications
The patent review by Nocentini et al. (2018) on benzoxaborole compounds provides a comprehensive overview of their pharmacological applications. It highlights the broad spectrum of activities, including antibacterial, antifungal, and anti-inflammatory effects, demonstrating the significant impact of benzoxaborole derivatives in medicinal chemistry and their ongoing clinical trials (Nocentini et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The synthesized hybrids were characterized by suitable spectroscopic techniques, and the biological studies are currently underway . This is the first example to develop boron-based hypoxia agents .
Eigenschaften
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQYHQXQCMJSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

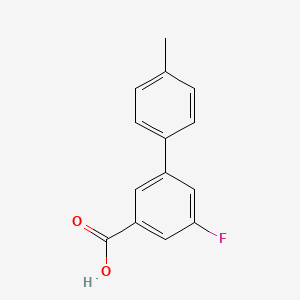
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)
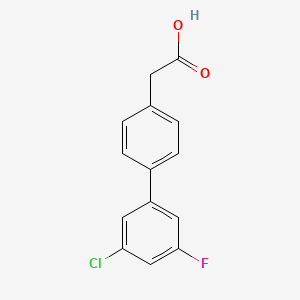
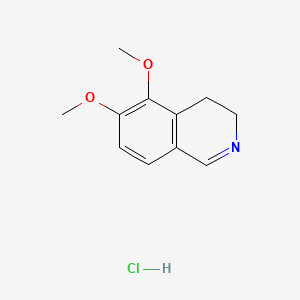
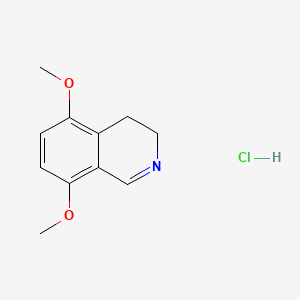

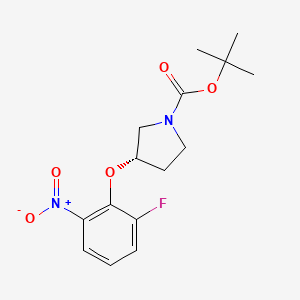
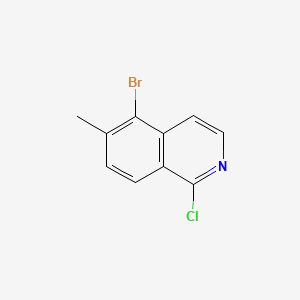
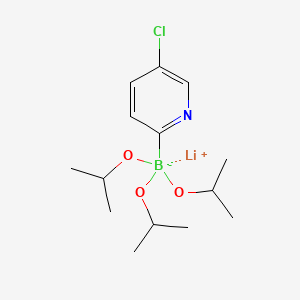
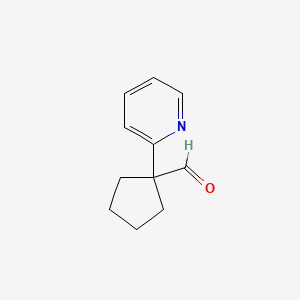
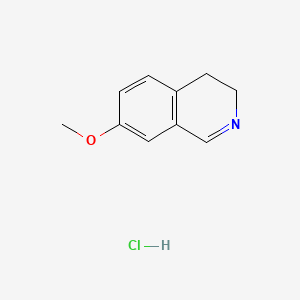
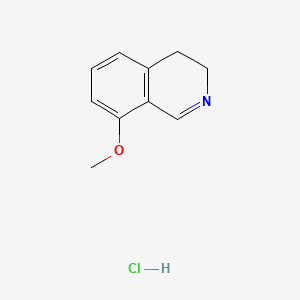
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
